molecular formula C33H38N2O6 B15085308 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085308
M. Wt: 558.7 g/mol
InChI Key: HZJRHHPGYHCRFD-OWWNRXNESA-N
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Description

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzyl Ether: The initial step involves the protection of the hydroxyl group on the benzene ring by forming a benzyl ether. This is typically achieved using benzyl chloride and a base such as sodium hydroxide.

    Acylation: The next step involves the acylation of the benzene ring with a suitable acyl chloride to introduce the benzoyl group.

    Formation of the Pyrrolidone Ring: The formation of the pyrrolidone ring is achieved through a cyclization reaction involving the appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its complex structure and multiple functional groups.

    Materials Science: The compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Its interactions with biological molecules could provide insights into new biochemical pathways or mechanisms.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H38N2O6

Molecular Weight

558.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O6/c1-5-34(6-2)17-18-35-30(24-13-15-26(36)28(20-24)40-7-3)29(32(38)33(35)39)31(37)25-14-16-27(22(4)19-25)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36-37H,5-7,17-18,21H2,1-4H3/b31-29+

InChI Key

HZJRHHPGYHCRFD-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)O)OCC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

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